FINQUAT CT
Description
Contextualization within Cationic Surfactant Chemistry
Cationic surfactants, including QACs, are one of the four main types of surfactants, alongside anionic, nonionic, and amphoteric surfactants terchemicals.com. Their defining characteristic is the presence of a positively charged head group in aqueous solutions terchemicals.comsavemyexams.com. This positive charge enables them to adsorb onto negatively charged surfaces through electrostatic interactions savemyexams.comindigoinstruments.com. This property is fundamental to their functions in various applications, such as antistatic agents, fabric softeners, and conditioners for hair and skin, where they neutralize negative charges and provide a smooth feel alfa-chemistry.comsavemyexams.com. In contrast to anionic surfactants, which have a negatively charged head, or nonionic surfactants, which lack a formal charge, cationic surfactants' interaction with surfaces is primarily driven by charge attraction savemyexams.com.
Historical Development and Evolution of Related Compounds
The history of quaternary ammonium (B1175870) compounds as functional agents dates back to the early 20th century. Their biocidal properties were initially reported in 1916 by Jacobs and Heidelberg proquimia.compdihc.com. A significant advancement occurred in 1935 when Domagk's work demonstrated that attaching an aliphatic group to the quaternary nitrogen enhanced their biocidal efficacy proquimia.commdpi.com. This led to the development of alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), considered the first generation of QACs proquimia.commdpi.com.
The evolution of QACs has progressed through several generations, driven by the aim to improve their properties, including biocidal activity, detergency, and compatibility, while potentially reducing toxicity proquimia.combiomedpharmajournal.orgbioguardhygiene.in. The second generation, such as alkyl dimethyl ethylbenzyl ammonium chloride (ADEBAC), emerged from the substitution of a hydrogen in the aromatic ring with an ethyl group proquimia.com. The third generation often involved combinations of first and second-generation compounds proquimia.com. Subsequent generations, including fourth and fifth generations, have seen technical improvements in synthesis and the creation of mixtures designed for enhanced performance in various conditions, such as hard water or in the presence of organic matter proquimia.combioguardhygiene.in. More recent developments include polymeric QACs and bis-QACs, representing sixth and seventh generations, with research focusing on potent antibacterial and antiviral properties, reduced toxicity, and improved environmental profiles bioguardhygiene.in.
| Generation | Key Characteristics / Examples |
| 1st Generation | Alkyl Dimethyl Benzyl Ammonium Chlorides (ADBAC), Benzalkonium Chloride (BZK) |
| 2nd Generation | Alkyl Dimethyl Ethyl Benzyl Ammonium Chloride (ADEBAC) |
| 3rd Generation | Combinations of 1st and 2nd generation QACs |
| 4th Generation | Technical improvements in synthesis |
| 5th Generation | Mixtures, e.g., Didecyl Dimethyl Ammonium Chloride + ADBAC |
| 6th Generation | Polymeric QACs |
| 7th Generation | Bis-QACs with polymeric QACs |
Role of Structural Variations in Functional Characteristics
The functional characteristics of quaternary ammonium compounds are significantly influenced by variations in their molecular structure, particularly the nature and length of the hydrocarbon chains attached to the nitrogen atom, as well as the counterion indigoinstruments.comnih.govmdpi.com.
The alkyl chain length plays a critical role in determining properties such as water solubility, surface activity, and interaction with biological membranes nih.govacs.org. Generally, as the alkyl chain length increases, water solubility tends to decrease, while adsorptivity to surfaces and the ability to disrupt lipid-containing structures, such as microbial cell membranes, increases hartmann-science-center.comindigoinstruments.com. For instance, QACs with longer alkyl chains (e.g., C12-C18) often exhibit stronger antimicrobial activity due to enhanced interaction with the lipid bilayers of microorganisms hartmann-science-center.comnih.gov.
The structure can also vary in the number of quaternary nitrogen centers, leading to mono-QACs, bis-QACs, and multi-QACs, which can impact their properties and applications mdpi.comnih.gov. The presence of aromatic rings or other functional groups within the substituents further diversifies their chemical behavior and potential uses nih.gov.
Research findings highlight the impact of chain length on various characteristics. For example, studies on the metabolism of QACs indicate that clearance rates can decrease with increasing alkyl chain length, suggesting potential differences in their persistence or bioaccumulation based on structure nih.gov.
| Alkyl Chain Length | Water Solubility | Adsorptivity to Surfaces | Germicidal Properties |
| Shorter Chains | Higher | Lower | Milder (e.g., 2 C8 chains) |
| Longer Chains | Lower | Higher | Stronger (e.g., 2 C10 chains) |
Overview of Research Trajectories for Alkyl Quaternary Ammonium Compounds
Research into alkyl quaternary ammonium compounds continues to evolve, driven by their wide range of applications and the need to understand their behavior and optimize their performance. Current research trajectories encompass several key areas:
One significant area of focus is the exploration of QACs as antimicrobial agents. While their biocidal properties have been known for decades, research continues to investigate their efficacy against emerging pathogens and the mechanisms of microbial resistance mdpi.combiomedpharmajournal.orgtandfonline.com. Studies also explore synergistic effects when QACs are combined with other antimicrobial agents hartmann-science-center.com.
Another trajectory involves the development of new QAC structures with tailored properties for specific applications. This includes designing compounds with enhanced performance as surfactants, emulsifiers, or conditioning agents alfa-chemistry.comscribd.com. The synthesis of novel multi-QACs and polymeric QACs with potentially improved efficacy and reduced toxicity is an active area of research bioguardhygiene.inmdpi.com.
Environmental fate and effects of QACs are also subjects of ongoing research. Studies investigate their persistence in the environment, potential for bioaccumulation, and impact on aquatic organisms and microbial communities nih.govacs.orgnih.govrsc.orgnih.gov. Research is also exploring the design of environmentally degradable QACs to mitigate potential environmental concerns rsc.org.
Furthermore, research continues into understanding the interactions of QACs with various matrices, such as textiles, hair, and skin, to optimize their performance in consumer products savemyexams.comscribd.comgoogle.com. The development of analytical methods for detecting and quantifying QACs in complex samples is also an important research area researchgate.net.
The increased use of QACs, particularly as disinfectants, has led to increased research into their presence in the environment and potential for human exposure acs.orgnih.govtandfonline.comnih.gov. This includes monitoring levels in wastewater, dust, and even human samples nih.govnih.gov.
| Research Area | Focus |
| Antimicrobial Activity | Efficacy against pathogens, resistance mechanisms, synergistic effects |
| Structure-Property Relationships | Designing new structures with tailored performance |
| Environmental Fate and Effects | Persistence, bioaccumulation, impact on ecosystems, degradability |
| Interactions with Materials | Adsorption and performance on surfaces like hair, skin, and textiles |
| Analytical Methods | Detection and quantification in various matrices |
| Exposure Assessment | Monitoring levels in the environment and biological samples |
FINQUAT CT is a cationic quaternary ammonium compound, also known by the INCI name Quaternium-75. It is primarily utilized in personal care formulations, particularly in hair conditioners, due to its high cationic charge density, which provides conditioning benefits without causing build-up. smolecule.com this compound is designed for low irritation potential and exhibits compatibility with various anionic surfactants, making it a versatile ingredient in cosmetic applications. smolecule.com Another related compound is this compound-P, which is also referred to as Quaternium-89. google.com
Chemical Synthesis and Structural Modification of this compound
The synthesis of quaternary ammonium salts like this compound typically involves the alkylation of tertiary amines. smolecule.comwikipedia.org This process is a fundamental method for preparing quaternary ammonium compounds. wikipedia.org
Methodologies for Quaternary Ammonium Salt Synthesis
The primary method for synthesizing quaternary ammonium salts is the alkylation of tertiary amines. smolecule.comwikipedia.org This reaction, often referred to as the Menshutkin reaction in older literature, converts a tertiary amine into a quaternary ammonium salt by reaction with an alkyl halide. wikipedia.orgwikipedia.org While primary and secondary amines can also be alkylated, the reaction with tertiary amines is the method of choice for preparing quaternary ammonium salts. wikipedia.orgdtic.mil
The synthesis of this compound typically involves the alkylation of suitable tertiary amines with haloalkanes or other alkylating agents. smolecule.com The process involves selecting a tertiary amine with the desired alkyl chain length. smolecule.com
Alkylation Reactions of Tertiary Amines
The alkylation of tertiary amines proceeds via an SN2 mechanism, where the tertiary amine acts as a nucleophile attacking the alkylating agent. masterorganicchemistry.commdpi.com The reaction of a tertiary amine with an alkyl halide in the presence of a base produces the quaternary ammonium salt. smolecule.com This reaction can be carried out in various solvents, including polar solvents such as alcohols, or even in water. wikipedia.orggoogle.com
While the alkylation of primary and secondary amines can be complex due to competing reactions and the formation of mixtures, the final alkylation of a tertiary amine to the quaternary salt is generally more controllable. dtic.mil
Selection and Reactivity of Alkylating Agents
The choice of alkylating agent is crucial in the synthesis of quaternary ammonium salts. Alkyl halides are common alkylating agents used for this purpose. wikipedia.orgwikipedia.orggoogle.com The reactivity of alkyl halides in the Menshutkin reaction follows the order: alkyl iodides > alkyl bromides > alkyl chlorides. wikipedia.org Benzylic, allylic, and α-carbonylated alkyl halides are particularly effective reactants in this SN2 process. wikipedia.org
Other alkylating agents can also be employed, such as dialkyl sulfates (e.g., dimethyl sulfate) and arylsulfonates. google.comresearchgate.net Dimethyl carbonate has also been explored as a more environmentally friendly alternative to highly toxic dimethyl sulfate (B86663) for quaternary ammonium salt synthesis. researchgate.net
Process Optimization for Yield and Purity
Optimizing the synthesis process is essential to achieve high yield and purity of the desired quaternary ammonium salt. The reaction conditions, including the molar ratio of reactants, temperature, and solvent, can influence the reaction outcome. dtic.milmdpi.com
For instance, using an excess of the alkylating agent can help drive the reaction to completion. google.com The reaction can be carried out in a suitable solvent or even in a solvent-free environment, depending on the specific reactants. google.commdpi.com Purification steps, such as crystallization or distillation, are typically included to remove unreacted materials and by-products, ensuring a high yield of the desired compound with specific properties. smolecule.com
Research has explored continuous processes for the alkylation of tertiary amines to improve efficiency and purity, particularly for cyclic quaternary ammonium compounds. google.com Microwave-assisted synthesis methods have also been shown to reduce reaction times and improve yields compared to traditional heating methods in some cases. mdpi.com
Derivatization Strategies for Enhanced Functionality
Structural modifications of quaternary ammonium compounds can lead to analogues with enhanced or specific functionalities. This includes the synthesis of analogues like this compound-P (Quaternium-89) and the introduction of hydroxyalkyl and dihydroxyalkyl moieties.
Synthesis of Analogues (e.g., this compound-P/Quaternium-89)
This compound-P, also known as Quaternium-89, is an example of an analogue of this compound. google.comspecialchem.com While this compound is classified as Quaternium-75, this compound-P (Quaternium-89) has a different chemical name: N′,N″,N′″-Triethyl, N′,N′,N′″,N′″-Tetramethyl, N″-[(Trioxypropyl)-ω-hydroxycetyl], dipropylene triammonium (B15348185) triethosulfate. google.comgoogle.com This indicates a more complex structure involving multiple quaternary ammonium centers and functionalized chains.
The synthesis of such complex quaternary ammonium compounds involves the quaternization of intermediates with suitable alkylating agents, such as alkyl or alkenyl halides or dialkyl sulfates. google.comgoogle.com The molar ratio of the intermediate to the quaternating agent is a key factor in achieving the desired product. google.comgoogle.com
Introduction of Hydroxyalkyl and Dihydroxyalkyl Moieties
The introduction of hydroxyalkyl and dihydroxyalkyl moieties into the structure of quaternary ammonium compounds is a common derivatization strategy to modify their properties. wikipedia.orgmasterorganicchemistry.comthieme-connect.comthegoodscentscompany.com These functional groups can influence the compound's solubility, hydrophilicity, and interaction with other substances. researchgate.netnih.gov
Quaternary ammonium salts containing hydroxyalkyl groups are known, such as those with hydroxyethyl (B10761427) or hydroxypropyl substituents. wikipedia.orgmasterorganicchemistry.comthieme-connect.comthegoodscentscompany.comresearchgate.net The synthesis of these compounds can involve the alkylation of amines containing hydroxyl groups or the modification of existing quaternary ammonium salts. For example, the quaternarization of 3-dimethylamino-1-propanol (B49565) with a chloroalkane can yield a quaternary ammonium salt with a hydroxypropyl group. researchgate.net Similarly, the introduction of hydroxyethyl groups can be achieved by reacting an amine with chloroethanol. researchgate.net
These modifications can lead to quaternary ammonium compounds with tailored properties for specific applications, such as improved conditioning performance or altered surface activity.
Properties
CAS No. |
138673-66-2 |
|---|---|
Molecular Formula |
C10H8N2O4 |
Synonyms |
FINQUAT CT |
Origin of Product |
United States |
Chemical Synthesis and Structural Modification of Finquat Ct
Derivatization Strategies for Enhanced Functionality
Ester-Functionalized Quaternary Ammonium (B1175870) Structures
Esterquats represent a significant advancement in cationic surfactant technology, largely due to the hydrolyzable ester bond that contributes to their improved environmental profile. mdpi.comnih.govacs.org The core structure consists of a positively charged nitrogen atom linked to four organic substituents, with at least one of these substituents containing an ester group. mdpi.comresearchgate.net Common structures are derived from alkanolamines such as triethanolamine (B1662121) (yielding triethanolamine esterquats, TEAQ) or methyldiethanolamine (yielding, for instance, diesterquats like DEEDMAC). mdpi.comnih.govmdpi.com The fatty acid chains incorporated during the esterification step typically range in length and can be saturated or unsaturated, influencing the final properties of the esterquat. google.com
The synthesis of these structures involves the reaction between the hydroxyl groups of the alkanolamine and the carboxyl group of a fatty acid, forming ester linkages. mdpi.comgoogle.com This is followed by the quaternization of the tertiary amine nitrogen atom using an alkylating agent such as dimethyl sulfate (B86663) or methyl chloride. mdpi.comgoogle.com The specific alkanolamine, fatty acid, and alkylating agent used, along with their molar ratios, dictate the final esterquat structure and its degree of esterification and quaternization. google.comgoogle.com
Design Principles for Modulating Substantivity and Compatibility
The design of ester-functionalized quaternary ammonium compounds focuses on tailoring their molecular structure to achieve desired performance characteristics, particularly substantivity and compatibility in various formulations. Substantivity, the affinity of the cationic surfactant to a negatively charged surface (such as hair or fabric), is primarily influenced by the positive charge density and the length and nature of the hydrophobic chains. smolecule.comlatticescipub.comresearchgate.net A higher cationic charge density generally enhances electrostatic interaction with anionic surfaces, increasing substantivity. smolecule.com The hydrophobic tails contribute to adsorption onto surfaces and can influence the formation of ordered layers. latticescipub.com
Reaction Kinetics and Mechanistic Studies in Quaternization
The quaternization of tertiary amines, a key step in the synthesis of FINQUAT CT and other esterquats, is a type of Menschutkin reaction. This is a bimolecular nucleophilic substitution (SN2) reaction where the tertiary amine acts as the nucleophile attacking the electrophilic carbon of the alkylating agent, leading to the formation of a quaternary ammonium salt. latticescipub.comsciensage.inforesearchgate.netkoreascience.kr
Kinetic studies of quaternization reactions provide insights into the reaction rate, mechanism, and the influence of various parameters. The reaction typically follows second-order kinetics, being first order with respect to both the tertiary amine and the alkylating agent. sciensage.inforesearchgate.net However, in some cases, particularly with polymeric amines or complex structures, neighboring-group effects can influence the reaction rate as the reaction proceeds. rsc.org
Influence of Solvent Systems on Reaction Pathways
The choice of solvent system significantly impacts the rate and pathway of the quaternization reaction. Quaternization reactions are generally favored in polar solvents due to the formation of a charged transition state and the ionic product. sciensage.inforesearchgate.netsciensage.info The rate of quaternization has been shown to increase with increasing dielectric constant of the medium, which is consistent with a mechanism involving a highly polar or charged transition state. sciensage.inforesearchgate.netsciensage.info
Various solvents, including acetone, methyl ethyl ketone, isopropyl alcohol, ethyl alcohol, methyl alcohol, acetonitrile, and sulpholane, have been used and studied for quaternization reactions. google.comsciensage.inforesearchgate.netrsc.orgsciensage.info The solvent can influence the solvation of the reactants and the transition state, thereby affecting the activation energy and reaction rate. Aprotic polar solvents are often preferred as they can effectively solvate the ionic transition state without deactivating the nucleophilic amine through hydrogen bonding.
Role of Catalysts and Temperature Control
While the quaternization of tertiary amines is often carried out without a catalyst, the reaction rate can be influenced by temperature and, in some synthesis routes for esterquats (specifically the preceding esterification step), catalysts are crucial. For the esterification of alkanolamines with fatty acids, acid catalysts such as phosphinic acid or ortho-phosphoric acid are commonly used to increase the reaction rate and yield of the desired esteramines. mdpi.comgoogle.comresearchgate.net Enzymatic catalysts have also been explored as a more environmentally friendly alternative for the esterification step. nih.govmdpi.com
Temperature is a critical parameter in both the esterification and quaternization steps. Higher temperatures generally increase the reaction rate, consistent with the principles of chemical kinetics. google.comsciensage.inforesearchgate.netsciensage.info However, excessive temperatures can lead to undesirable side reactions, degradation of reactants or products, and increased by-product formation, particularly in the case of esterquats due to the potential for hydrolysis or thermal decomposition of the ester bond. mdpi.comresearchgate.net Therefore, careful temperature control is essential to optimize reaction yield and product purity. Quaternization is often carried out at temperatures ranging from 70°C to 100°C. google.com
By-product Formation and Mitigation Strategies
By-product formation is a common challenge in chemical synthesis, including the production of esterquats. In the esterification step, incomplete reaction can lead to a mixture of mono-, di-, and tri-esters (depending on the alkanolamine) along with unreacted alkanolamine and fatty acid. google.com Impurities in the starting materials, particularly fatty acids, can also lead to colored by-products. mdpi.comresearchgate.net
In the quaternization step, side reactions can occur depending on the alkylating agent and reaction conditions. For example, using alkyl halides can potentially lead to elimination reactions. Unreacted alkylating agent may also remain in the final product. google.com
Interactions of Finquat Ct with Diverse Chemical Systems
Interfacial Phenomena and Surfactant Compatibility
Interfacial phenomena play a crucial role in the behavior of surfactants, including cationic compounds like FINQUAT CT. Its interaction with other surfactants, especially anionic ones, is a key aspect of its utility in complex formulations.
This compound is noted for its compatibility with various anionic surfactants, a characteristic that makes it a versatile ingredient in cosmetic formulations wikipedia.orgnih.govtiiips.com. The interaction between cationic and anionic surfactants in aqueous solutions can lead to the formation of mixed micelles. These interactions are primarily driven by electrostatic attraction between the positively charged headgroups of this compound and the negatively charged headgroups of anionic surfactants.
Research indicates that properly selected combinations of cationic and anionic surfactants can result in clear systems, suggesting the formation of soluble complexes or mixed micelles rather than precipitation . The strength of these interactions can vary depending on the specific anionic surfactant; sulfate- and sulfonate-based anionic molecules, for instance, demonstrate significantly stronger interactions with cationic surfactants compared to carboxylate-based ones thegoodscentscompany.com. This difference in affinity can be substantial, potentially reaching a ratio of 1 to 10 thegoodscentscompany.com.
The formation of mixed micelles can alter the properties of the surfactant system compared to individual surfactants, influencing factors such as critical micelle concentration, micellar size and shape, and interfacial tension. While specific data on this compound in mixed micellar systems is not extensively detailed in the provided sources, its reported compatibility and use alongside anionic surfactants in formulations imply the existence of favorable interactions within these complex self-assembled structures.
In hair treatment compositions, this compound (identified as Quaternium 75) can be formulated alongside components such as aminosilicones, associative polymers, and thickening agents nih.govgoogleapis.com. The combination of these ingredients is designed to provide desirable cosmetic properties to keratin (B1170402) fibers, indicating a synergistic interplay between this compound and these diverse chemical classes nih.govgoogleapis.comnih.gov. For example, its compatibility with anionic surfactants allows for the creation of stable emulsions while still delivering conditioning benefits wikipedia.org.
While the term "antagonistic effects" was part of the outline, the provided search results primarily highlight the favorable and performance-enhancing interactions of this compound in multicomponent formulations. The ability to formulate this compound with commonly used anionic surfactants without significant loss of efficacy underscores its value in complex cosmetic systems wikipedia.orgnih.govtiiips.com.
The stability of emulsions is critical for the performance and shelf-life of many cosmetic and personal care products. Surfactants play a key role in stabilizing emulsions by reducing interfacial tension and forming protective films around dispersed droplets nih.gov. This compound, through its interactions with other components, particularly anionic surfactants, can contribute to maintaining the stability of emulsions wikipedia.org.
The rheological properties of a formulation, such as viscosity and viscoelasticity, are also crucial for product performance, affecting aspects like spreadability, texture, and suspension of particles nih.govnih.govscentree.co. The presence and interactions of surfactants and polymers within an emulsion system significantly influence its rheological behavior nih.govnih.govscentree.cothegoodscentscompany.com.
Surface Chemistry and Substantivity Mechanisms of Finquat Ct
Adhesion to Fibrous Substrates
The adhesion of FINQUAT CT to fibrous substrates is primarily driven by electrostatic interactions between the positively charged quaternary ammonium (B1175870) centers of the molecule and the negatively charged sites present on the fiber surfaces.
Electrostatic Interactions with Hair and Textile Fibers
Hair and natural textile fibers, such as wool, possess anionic (negatively charged) sites, particularly at typical usage pH levels. These negative charges arise from the ionization of functional groups within the protein structure of the fibers, such as carboxylate groups in keratin (B1170402). nih.gov As a cationic compound, this compound carries a positive charge. This inherent positive charge facilitates strong electrostatic attraction to the negatively charged regions of hair and textile fibers. nih.govnih.gov This ionic interaction is a fundamental driving force behind the adsorption and substantivity of this compound onto these surfaces. Wool is often used as a model textile material in testing the substantivity of quaternaries due to its similarity to hair fibers. google.com
Investigation of Adsorption Layer Properties on Keratin Surfaces
Upon application to keratinous surfaces like hair, this compound forms an adsorption layer. While specific detailed studies on the precise structural properties of the this compound adsorption layer on keratin are not extensively detailed in the provided information, the mechanism involves the cationic head groups binding to the anionic sites on the keratin surface. nih.govnih.gov This interaction can lead to the formation of a monolayer film on the hair surface. nih.gov Research into the adsorption of cationic moieties on keratin surfaces, such as studies involving enzymatically phosphorylated keratin, demonstrates that modifying the keratin surface can enhance the adsorption capacity of cationic compounds, highlighting the importance of the interaction between the cationic species and the keratin substrate. google.com
Molecular Mechanisms of Fiber Conditioning
The adsorption of this compound onto hair and textile fibers translates into tangible conditioning benefits through several molecular mechanisms.
Reduction of Frictional Forces at the Fiber Interface
One of the primary conditioning benefits provided by this compound is the reduction of frictional forces between individual fibers. The adsorbed layer of this compound, particularly the hydrophobic portions of the molecule, orient outwards from the fiber surface. This creates a smooth, lubricated interface that allows fibers to slide past each other more easily. nih.gov This reduction in inter-fiber friction is critical for improving wet and dry combability of hair and reducing snagging and damage in textiles. The formation of a smooth, lubricated surface on hair by quaternary ammonium salts with long hydrophobic chains directly contributes to reduced tangling and improved ease of combing. nih.gov
Substantivity to Chemically Modified Fibers (e.g., Chemically Relaxed Hair)
The substantivity of cationic compounds like those under the this compound trade name to hair fibers is primarily driven by electrostatic interactions. Hair, especially when chemically modified through processes such as relaxing, bleaching, or perming, carries a net negative charge due to the ionization of functional groups on the keratin protein, such as carboxylic acid groups thegoodscentscompany.comresearchgate.netnih.gov. This negative charge density is significantly increased in damaged or chemically treated hair compared to virgin hair thegoodscentscompany.comresearchgate.netresearchgate.net.
Cationic surfactants, including those represented by this compound, adsorb onto the hair surface by forming electrostatic bonds between their positively charged head groups and the negatively charged sites on the keratin thegoodscentscompany.comnih.govavenalab.com. This interaction is particularly strong on chemically relaxed hair due to the higher abundance of negative charges, leading to increased adsorption thegoodscentscompany.comresearchgate.netresearchgate.net. The adsorption process can involve the formation of a monolayer, where the positively charged heads are anchored to the negatively charged hair surface, with the hydrophobic tails oriented outwards researchgate.netresearchgate.netnih.gov. At higher concentrations, a bilayer or admicelle structure may form, with a second layer of surfactant molecules adsorbing onto the first, orienting their charged heads towards the aqueous phase researchgate.netnih.gov.
Beyond electrostatic attraction, hydrophobic interactions also contribute to the substantivity of cationic surfactants. The hydrophobic alkyl chains of the quaternary ammonium compound can interact with the hydrophobic regions of the hair surface, as well as with other adsorbed molecules thegoodscentscompany.comresearchgate.netavenalab.com. This combination of electrostatic and hydrophobic interactions influences the strength and nature of the adsorption layer, impacting the conditioning performance, such as reduced friction and improved feel researchgate.netnih.govavenalab.com.
Some research indicates that this compound (identified as Quaternium-75) is suggested for use in permanent waving systems due to its ability to provide a more even distribution on undamaged hair and a selective concentration gradient at damaged hair sites scribd.com. This suggests a differential affinity based on the condition of the hair fiber, likely related to the varying density of negative charges.
Quantitative Assessment of Substantivity
Quantitative assessment of the substantivity of cationic compounds like this compound to various substrates, including hair fibers, is crucial for understanding their performance and optimizing formulations. Various methodologies have been developed to measure the amount of substance adsorbed onto the solid surface from a solution.
Methodologies for Measuring Adsorption onto Various Substrates
Several techniques are employed to quantify the adsorption of cationic surfactants onto hair and other substrates:
Solution Depletion Methods: These methods involve measuring the concentration of the cationic compound in the solution before and after contact with the substrate. The decrease in concentration indicates the amount of substance adsorbed onto the substrate psu.edupsu.edu. Techniques used to determine the concentration in solution include:
Spectrophotometric Methods: If the cationic surfactant or a complex it forms with a dye absorbs light in the UV-Vis range, spectrophotometry can be used to measure its concentration researchgate.netnih.govpsu.edutiiips.com. For instance, the absorbance of a complex formed between a cationic ammonium surfactant and an anionic dye like Orange II has been used psu.edu.
Potentiometric Titration: This method involves titrating the cationic compound in solution using a surfactant electrode as an endpoint indicator. The difference in cationic content before and after hair treatment provides the amount adsorbed psu.edu.
Colloid Titration: This technique can be used to measure the adsorption of cationic polymers by determining concentration differences in treatment solutions psu.edu.
Direct Measurement on the Substrate: These methods analyze the amount or presence of the adsorbed substance directly on the fiber surface:
Atomic Force Microscopy (AFM): AFM can be used to study the topography and morphology of adsorbed films on hair fibers and model surfaces, providing insights into the structure and thickness of the adsorbed layer epo.orgsmolecule.com. It can also be used to measure the thickness of the adsorbed film researchgate.netnih.gov.
Electron Spectroscopy for Chemical Analysis (ESCA): ESCA can confirm the presence of specific chemical groups on the surface after adsorption researchgate.net.
Streaming Potential Measurements: This technique assesses changes in the surface charge of fibers upon adsorption of charged species, providing information about the interaction and adsorption behavior researchgate.net.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): QCM-D can measure the adsorbed amount and also provide information about the viscoelastic properties and hydration of the adsorbed layer epo.org.
Raman Scattering: This spectroscopic technique has been used to measure the amount of adsorbed surfactant molecules on surfaces smolecule.com.
These methodologies allow for the determination of adsorption isotherms, which describe the relationship between the concentration of the compound in solution and the amount adsorbed onto the substrate at equilibrium nih.govgoogle.com.
Correlation of Molecular Structure with Substantivity Parameters
The molecular structure of cationic quaternary ammonium compounds significantly influences their substantivity to hair and other negatively charged surfaces. Key structural features include the nature and length of the alkyl chains attached to the positively charged nitrogen, as well as the counterion.
For simple alkyltrimethylammonium chlorides like Cetrimonium Chloride (with a C16 alkyl chain), the positive charge on the quaternary nitrogen facilitates electrostatic attraction to the negatively charged sites on the hair surface nih.govavenalab.com. The length of the hydrophobic alkyl chain impacts the balance between electrostatic and hydrophobic interactions and influences the packing and organization of the molecules on the surface researchgate.netavenalab.comgoogle.com. Longer alkyl chains generally increase the hydrophobicity of the molecule, which can enhance hydrophobic interactions with the hair surface and potentially lead to the formation of more ordered adsorbed layers researchgate.netavenalab.comgoogle.com.
Research on various quaternary ammonium compounds has shown that the inhibitory effect on binding to negatively charged membranes increases sharply with alkyl chain length from C7 to C16, suggesting that the size of the hydrophobic part is a crucial factor in binding google.com. This principle is applicable to the interaction with hair keratin as well.
The specific structure of this compound, whether it is Quaternium 75 or Quaternium 89, with their respective complex structures involving multiple quaternary centers and ethoxylated/propoxylated chains smolecule.comgoogle.comnih.govspecialchem.comspecialchem.com, would lead to different adsorption behaviors compared to simpler mono-quaternary compounds. The presence of multiple cationic centers in Quaternium 89 google.comnih.govspecialchem.com would likely result in a higher charge density and potentially stronger electrostatic interactions with the hair fiber. The nature and extent of ethoxylation or propoxylation in the structures associated with this compound could also influence their water solubility and the conformation of the molecule at the hair interface, thereby affecting substantivity and the properties of the adsorbed layer. The counterion (e.g., chloride, ethosulfate) also plays a role in the solubility and activity of the quaternary ammonium compound.
Analytical Methodologies for Finquat Ct Characterization in Complex Matrices
Spectroscopic Techniques for Structural Elucidation within Formulations
Spectroscopic methods provide valuable insights into the molecular structure and interactions of FINQUAT CT within complex cosmetic matrices.
Nuclear Magnetic Resonance Spectroscopy (NMR) Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, including quaternary ammonium (B1175870) salts. NMR can confirm the structure of such compounds by analyzing the chemical shifts and coupling patterns of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). The application of NMR has been noted in the context of confirming the structure of quaternary di- or triammonium (B15348185) salts, including those associated with the this compound trade name. In complex formulations, advanced NMR techniques, such as two-dimensional NMR, can help in resolving overlapping signals and assigning resonances to specific nuclei within the this compound molecule, even in the presence of other formulation components. This allows for detailed structural verification and can aid in identifying impurities or degradation products that possess different structural characteristics.
Mass Spectrometry for Component Identification and Quantification
Mass Spectrometry (MS) is a highly sensitive technique used for identifying and quantifying components within complex mixtures based on their mass-to-charge ratio. Coupled with separation techniques like liquid chromatography, MS (LC-MS or LC-MS/MS) is particularly effective for analyzing non-volatile or semi-volatile compounds like quaternary ammonium salts found in this compound. MS can provide information about the molecular weight of this compound and its potential variants or related impurities. Tandem mass spectrometry (MS/MS) can further fragment the ions, yielding structural information that assists in definitive identification. This is particularly useful in complex cosmetic matrices where multiple components are present, as MS/MS can selectively detect and characterize the target analyte. The mention of liquid chromatography-tandem mass spectrometry in a patent related to compositions containing this compound highlights its relevance for analyzing such formulations.
Infrared and Raman Spectroscopy for Intermolecular Interactions
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular vibrations of compounds. These techniques can be used to characterize the components within cosmetic formulations and investigate intermolecular interactions. While specific studies on this compound using IR or Raman spectroscopy were not prominently found, these methods are broadly applicable to the analysis of organic compounds and complex mixtures like cosmetic products. IR spectroscopy can identify characteristic functional groups present in this compound, such as C-N stretches in the quaternary ammonium head group or C-O and S=O stretches if it is an ethosulfate. Raman spectroscopy, which is often complementary to IR, can provide additional information about molecular vibrations and can be particularly useful for analyzing aqueous solutions and studying interactions between components within the formulation. These techniques can help assess the physical state, compatibility, and potential interactions of this compound with other ingredients in the complex matrix.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from other components in complex matrices, allowing for its isolated detection and quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Content
High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating, identifying, and quantifying components in a liquid mixture. HPLC is well-suited for the analysis of non-volatile or semi-volatile compounds like quaternary ammonium salts. By employing appropriate stationary phases and mobile phases, this compound can be separated from other ingredients in a cosmetic formulation. Various detectors, such as UV-Vis detectors (if the molecule has a chromophore) or evaporative light scattering detectors (ELSD), can be used for its detection and quantification. HPLC is a standard method for assessing the purity of a compound and determining its content in a formulation. While a specific HPLC method for this compound purity was not detailed in the search results, HPLC is a common technique for analyzing components in cosmetic products. Its application would involve developing a method that provides adequate separation of this compound from the matrix components and allows for accurate quantification.
Electrochemical and Titrimetric Methods for Characterization
Electrochemical and titrimetric methods are valuable tools for quantifying the cationic content of quaternary ammonium compounds like this compound and investigating their behavior in solution.
Conductivity Measurements in Aqueous Solutions
Conductivity measurements provide insights into the ionic strength and behavior of charged species, such as this compound, in aqueous solutions. As a cationic compound with a high charge density nih.gov, this compound contributes significantly to the conductivity of the solutions it is dissolved in.
Measuring the electrical conductivity of aqueous solutions of quaternary ammonium compounds is a common method for their characterization. The conductivity is dependent on the concentration and mobility of the ions present. For quaternary ammonium-based ionic liquids, conductivity measurements have been used to assess their physical and electrochemical properties. Studies on the electrical conductivity of aqueous solutions of various ionic liquids, including those with quaternary ammonium cations, demonstrate that conductivity is a function of concentration.
In the context of characterizing this compound in complex aqueous matrices, conductivity measurements can be used to:
Estimate the concentration of the cationic compound, particularly in relatively simple formulations where other highly conductive species are not present in significant amounts.
Study the aggregation behavior of this compound, such as micelle formation, which can be indicated by changes in the slope of conductivity versus concentration curves above the critical micelle concentration (CMC).
While direct research findings specifically detailing conductivity measurements for this compound were not extensively found, the principle of using conductivity to characterize quaternary ammonium compounds in aqueous systems is well-established in the literature concerning similar cationic surfactants and ionic compounds.
Advanced Microscopic and Imaging Techniques
Advanced microscopic and imaging techniques are essential for visualizing the morphology of complex matrices and understanding how the presence of this compound might influence their surface characteristics at a microscopic level.
Atomic Force Microscopy (AFM) for Surface Morphology
Atomic Force Microscopy (AFM) is a powerful technique that provides high-resolution three-dimensional topographic images of surfaces at the nanoscale. AFM operates by scanning a sharp tip attached to a cantilever across the sample surface and measuring the forces between the tip and the surface. This allows for the detailed analysis of surface morphology, roughness, and other physical properties.
In the context of characterizing this compound in complex matrices, particularly those involving fibers or films, AFM can be applied to:
Examine the surface topography of the matrix material before and after interaction with this compound. This can reveal changes in roughness, the formation of adsorbed layers, or other surface modifications induced by the presence of the cationic compound.
Investigate the nanoscale distribution and aggregation of this compound on surfaces, although this requires specific sample preparation and imaging modes.
Study the mechanical properties, such as stiffness and adhesion, of the surface, which can be altered by the adsorption of quaternary ammonium compounds.
AFM has been utilized to study the surface morphology of various materials, including those treated with quaternary ammonium compounds. For instance, AFM was used to characterize the surface morphology of steel samples in the presence of a quaternary ammonium salt corrosion inhibitor, revealing changes in surface texture. Another study employed AFM to investigate the effects of a quaternary ammonium compound on the surface of adhering bacteria, observing changes in cell surface morphology. AFM has also been applied to characterize the morphology of polymeric populations and aggregates formed by quaternary ammonium derivatives. These applications highlight the capability of AFM to provide detailed surface information relevant to understanding the interaction of this compound with complex matrices.
Scanning Electron Microscopy (SEM) for Fiber Surface Analysis
Scanning Electron Microscopy (SEM) is a widely used technique for obtaining high-resolution images of the surface topography of materials, including fibers. SEM works by scanning a beam of electrons across the sample surface and detecting secondary or backscattered electrons emitted from the sample. This provides detailed information about the surface structure, morphology, and texture.
For the characterization of this compound in complex matrices containing fibers, such as hair or textile products, SEM is particularly valuable for:
Visualizing the surface morphology of individual fibers and fiber bundles.
Assessing changes in fiber surface texture, smoothness, or damage that may occur due to the presence of this compound within the formulation or its interaction with the fiber.
Analyzing the cross-sectional morphology of fibers if sample preparation allows.
Advanced Formulation Science and Efficacy Enhancement of Finquat Ct
Optimization in Multicomponent Systems
Optimizing FINQUAT CT within multicomponent systems involves understanding its interactions with other ingredients to ensure stability and performance.
Compatibility and Performance in Wide pH Ranges (e.g., Alkaline Hair Systems)
The performance of cosmetic ingredients can be highly dependent on the pH of the formulation. Hair care systems, such as permanent waves and hair straighteners, often operate at alkaline pH levels google.com.
This compound and related quaternary ammonium (B1175870) compounds are described as having acid and alkaline stability google.com. This stability across a wide pH range is a crucial property for ingredients used in diverse hair treatment systems, including those with alkaline pH google.com. The very mild quaternary ammonium compounds, including those related to this compound, are particularly useful in hair treatment compositions suitable for use in alkaline fiber or hair care systems google.com. Some formulations containing this compound are noted to be clear at room temperature even at a pH of 12.5 scribd.com. This indicates its ability to maintain its physical state and likely its performance in highly alkaline environments.
Integration with Chelating Agents for Stability and Performance
Chelating agents are compounds that can bind to metal ions, preventing them from interacting with other components in a formulation chalmers.sebasf.com. This is important for maintaining the stability and performance of cosmetic products, as metal ions can cause discoloration, precipitation, or degradation of ingredients chalmers.sebasf.com.
Chelating agents play a critical role in cleaning formulations by addressing water hardness and preventing metal ions from interfering with surfactant function chalmers.sebasf.com. They can also help maintain an alkaline pH and are effective at treating metal oxide-based stains chalmers.se. The interaction between chelating agents and surfactants can influence the self-assembly process and macroscopic properties of formulations chalmers.se.
While the provided search results discuss the general interaction of chelating agents with surfactants and their role in stability chalmers.sebasf.com, and mention stable hair treatment compositions comprising thiol-based reducing agents and chelating agents google.com, there is no specific detailed research finding in the provided text explicitly detailing the integration of this compound directly with chelating agents and the resulting impact on its stability and performance. However, the general principles of chelating agents enhancing the stability of formulations by managing metal ions suggest a potential benefit when used in conjunction with cationic compounds like this compound in complex systems.
Strategies for Modulating Performance in Specific Applications
This compound's properties can be leveraged and modulated to enhance performance in specific hair treatment applications.
Enhancement of Thio-based Hair Treatment Systems
Thio-based hair treatment systems, such as permanent waves and chemical straighteners, utilize reducing agents to alter the hair's structure google.comgoogle.com. The performance of these systems can be influenced by the other components in the formulation.
Quaternary ammonium compounds, including those related to this compound, are particularly useful in hair treatment compositions that permit the application of thio-based hair treatments google.com. This compound is recommended for use in permanent waving solutions, typically at suggested concentrations of 1-3% scribd.com. In thioglycolate systems, this compound is reported to impart a silky conditioning to hair scribd.com. This suggests that this compound not only provides conditioning benefits but also maintains stability and efficacy in the presence of the reducing agents used in these systems. The ability of these quaternary ammonium compounds to be used in hair care products that allow the use of thio-based treatments is highlighted as an object of their invention google.com.
Application in Neutralizing Conditioner Formulations
Neutralizing conditioners are used after chemical treatments, such as permanent waves or relaxers, to restore the hair's pH and provide conditioning.
This compound is widely used in hair conditioners, providing excellent conditioning effects and enhancing hair softness and manageability smolecule.com. It is also found to be an effective stable conditioner in depilatory formulations scribd.com. While the term "neutralizing conditioner" is not explicitly used in the provided search results in direct conjunction with this compound, its established use as a highly cationic conditioner in hair care products, coupled with its stability across a wide pH range, makes it suitable for inclusion in conditioner formulations that may be used to neutralize residual alkalinity after chemical treatments google.comsmolecule.comscribd.com. The ability of this compound to mix, dissolve, and disperse readily with most types of shampoo/conditioner formulations further supports its application in such products google.com.
Role in Modifying Viscoelastic Properties of Cosmetic Formulations
The viscoelastic properties of cosmetic formulations, such as shampoos, conditioners, and creams, are crucial for their aesthetic appeal, stability, and performance during application nih.govblogspot.com. These properties dictate flow behavior, texture, and the ability of the product to retain its structure. This compound is incorporated into various cosmetic compositions, including those presented as viscous liquids or semi-solid forms google.comgoogle.com. While the precise mechanisms by which this compound modifies viscoelasticity are not extensively detailed in the provided research, its presence in formulations designed to possess specific rheological characteristics suggests a contributing role.
As a cationic ingredient, this compound can interact with other components in a formulation, such as polymers or surfactants, which are known to influence viscosity and viscoelastic behavior smolecule.com. These interactions can lead to structural changes within the formulation, impacting its flow properties and consistency. For instance, the compatibility of this compound with anionic surfactants indicates that complex coacervate structures or associative networks could form, potentially contributing to thickening or gelling effects observed in certain formulations smolecule.com. The use of this compound in viscous hair conditioning products implies its contribution to achieving the desired texture and feel, which are directly related to viscoelastic properties.
Development of Sustainable Formulation Practices
The cosmetic industry is increasingly focused on developing sustainable formulation practices, encompassing aspects such as energy consumption during manufacturing and the selection of ingredients. Within this context, the properties of raw materials like this compound are evaluated for their contribution to more environmentally conscious product development. Two key areas of research related to sustainable formulation practices involving this compound include the potential for its use in cold processable systems and its compatibility with naturally derived ingredients.
Research into Cold Processable Systems Utilizing this compound
Cold processing in cosmetic manufacturing offers significant sustainability advantages by reducing the energy required for heating ingredients and formulations. Research into developing cold processable systems is an active area within the industry. While some ingredients are specifically highlighted for their suitability in cold processing, the role of this compound as a primary enabler of cold processability is not explicitly detailed in the available information scribd.com. Some traditional formulation methods involving ingredients often found alongside this compound may include heating steps google.com. However, ongoing research in formulation science explores methods to incorporate various ingredients, including conditioning agents like this compound, into cold or lower-temperature processes to minimize energy footprints. The inherent properties of this compound, such as its water solubility/dispersibility and ease of emulsification, could potentially facilitate its integration into such energy-saving manufacturing techniques google.com. Further specific research focusing on optimizing the use of this compound within exclusively cold-processable frameworks would be necessary to fully ascertain its contribution to this sustainable practice.
Future Research Directions and Unexplored Avenues for Finquat Ct
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations offer powerful tools to gain insights into the behavior of chemical compounds at a molecular level. For a complex molecule like Quaternium-75, these techniques can provide detailed information about its interactions and structural changes in various environments, complementing experimental studies.
Prediction of FINQUAT CT Interactions at Interfaces
Understanding how this compound interacts at different interfaces is crucial for optimizing its performance and exploring new applications. Computational studies, such as molecular dynamics simulations, have been successfully applied to investigate the behavior of various QACs at interfaces, including solid-liquid and liquid-liquid interfaces wikipedia.orggoogleapis.comcir-safety.orgmdpi.comthegoodscentscompany.comresearchgate.net. These simulations can predict adsorption mechanisms, the orientation of molecules at the interface, and the strength of interactions with different surfaces. For this compound, computational studies could model its interaction with keratin (B1170402) surfaces in hair, providing a deeper understanding of its conditioning mechanism and adhesion properties. Furthermore, investigating its behavior at the interface of oil and water phases could inform the development of more stable and effective emulsion-based formulations. Research on other QACs has shown that molecular simulations can reveal the arrangement of molecules at interlayers and interfaces, highlighting the influence of factors like chain length and counterions on adsorption behavior wikipedia.orggoogleapis.comcir-safety.orgsurfactant.top. Applying these computational approaches to this compound could yield valuable data on its interfacial activity and inform the design of modified structures with enhanced properties.
Modeling of Conformational Changes and Adsorption Behavior
Molecular dynamics simulations can also shed light on the conformational changes of this compound molecules and their dynamic adsorption behavior onto surfaces. The flexibility of the organic chains and the presence of the charged head group influence how the molecule arranges itself in solution and upon adsorption. Modeling these conformational changes can help predict the packing density and the nature of the adsorbed layer, which are critical factors for performance in applications like conditioning and surface modification. Studies on the adsorption of other QACs using MD simulations have revealed different adsorption morphologies depending on chain length and surface properties, ranging from ordered, standing-up orientations to disordered layers googleapis.comcir-safety.org. By simulating the adsorption of this compound onto relevant substrates, researchers could gain insights into the factors governing its adsorption kinetics and the stability of the adsorbed layer. This knowledge could be used to optimize formulation conditions for improved deposition and retention on target surfaces.
Novel Synthesis Routes and Green Chemistry Principles
The synthesis of QACs traditionally involves methods that may utilize hazardous chemicals or generate undesirable byproducts. Exploring novel synthesis routes based on green chemistry principles presents a significant future research direction for this compound, aiming to reduce its environmental footprint and improve sustainability.
Exploration of Environmentally Benign Quaternization Methods
The core step in synthesizing this compound involves the quaternization of a precursor molecule. Future research could focus on developing and applying more environmentally benign quaternization methods. This includes exploring alternatives to traditional alkylating agents, such as methyl halides or dimethyl sulfate (B86663), which are associated with toxicity concerns. Research into green synthesis methods for QACs has investigated techniques like microwave and ultrasound irradiation, which can offer advantages in terms of reaction time and energy efficiency. The use of less hazardous reagents, such as dimethyl carbonate, as methylating agents for QAC synthesis has also been explored, demonstrating the potential for greener synthetic pathways. Applying these or other novel green chemistry approaches to the synthesis of this compound could lead to processes with reduced waste generation and lower environmental impact.
Bio-based Precursors for this compound Analogues
Another avenue for green chemistry research is the exploration of bio-based precursors for synthesizing this compound analogues. Utilizing renewable resources as starting materials aligns with the principles of sustainability and can lead to the development of compounds with potentially novel properties. Research has been conducted on synthesizing QACs from natural products or bio-based materials, such as those derived from cashew nut shell liquid or quinuclidine. Investigating the possibility of synthesizing structural analogues of this compound using bio-based feedstocks could offer a more sustainable alternative to traditional petroleum-based precursors. This could involve modifying bio-based molecules to incorporate the necessary functional groups for quaternization, leading to new cationic surfactants with potentially similar or enhanced performance characteristics compared to the current this compound.
Cross-Disciplinary Applications beyond Traditional Personal Care
While this compound is primarily known for its role in personal care, the versatile nature and broad range of properties exhibited by QACs suggest potential for exploring cross-disciplinary applications beyond this traditional domain.
Potential in Advanced Material Coatings
The capacity of this compound to form a coating or film on surfaces presents opportunities in the field of advanced material coatings. Existing research indicates its use in coatings for recording sheets, specifically inkjet transparencies, where it contributes to improved wetting properties and resistance to humidity . This suggests a role in controlling surface energy and managing moisture interaction in coated materials.
The film-forming attributes observed in hair treatment compositions, where it provides a hydrophobic layer offering protection against environmental stress, could be extrapolated to other substrates atamankimya.com. Investigating the formation, uniformity, and durability of this compound films on various materials, such as plastics, metals, or ceramics, could unlock applications in protective or functional coatings. Research could explore its potential in anti-static coatings, given its use in reducing static cling in textiles nih.gov, or in coatings designed to modify surface friction or adhesion. The interaction with different polymers and binders within coating formulations would be a critical area of study to optimize film properties and adhesion to diverse substrates.
Role in Surface Modification for Specialized Industrial Applications
This compound's high substantivity to various fibers, including wool, acrylic fibers, and human hair, highlights its capability for effective surface modification chanhtuoi.com. This property is already utilized in textile treatments to impart softness and reduce static nih.gov. Expanding this to other industrial materials and processes represents a significant unexplored avenue.
Research could investigate its role in modifying the surface properties of filtration media to enhance particle capture or release, or in altering the surface charge of materials used in separation processes. Its cationic nature could be beneficial in applications requiring flocculation or dispersion of negatively charged particles. Furthermore, exploring its interaction with different types of industrial fibers or particulate matter could lead to novel applications in composites, paper manufacturing, or mineral processing, where surface interactions play a crucial role in material performance and processing efficiency. The mechanisms by which this compound adsorbs onto and modifies these surfaces at a molecular level warrant further detailed investigation.
Mechanisms of Long-Term Performance and Stability in Formulations
Understanding how this compound behaves over time within complex formulations and under varying environmental conditions is crucial for ensuring product efficacy and shelf life. Research into its degradation pathways and stability characteristics is essential for optimizing formulations and predicting performance.
Degradation Pathways in Formulated Products (excluding safety/adverse effects)
Direct, detailed chemical degradation pathways specifically for this compound (Quaternium-75) in formulated products are not extensively described in the immediately available literature, particularly when excluding safety and adverse effects. However, its performance and compatibility within complex systems provide some insight into its stability. This compound is noted for its compatibility with various anionic surfactants, maintaining the stability of emulsions in cosmetic formulations nih.gov. This suggests a degree of inherent stability within such mixed systems, resisting interactions that would lead to its breakdown or precipitation.
The presence of this compound in formulations containing other potentially reactive components, such as thiol-based reducing agents in hair treatments, where the degradation of the thiol compounds is a consideration, implies that this compound itself exhibits sufficient stability not to be the primary point of degradation or to negatively catalyze the degradation of other key ingredients nih.gov. While specific decomposition routes like hydrolysis, oxidation, or thermal degradation are not detailed in the provided sources, its successful use in a range of personal care products with typical shelf lives suggests it possesses reasonable stability under normal storage conditions. Future research could employ analytical techniques to identify potential degradation products under accelerated aging conditions and varying formulation compositions to elucidate specific pathways.
Stability in Diverse Environmental Conditions (excluding environmental impact profiles)
The stability and performance of this compound under diverse environmental conditions are indicated by its successful application in products exposed to such variables. In recording sheet coatings, this compound contributes to resistance to humidity, with performance maintained under conditions ranging from approximately 20% to 80% relative humidity and temperatures around 50°C . This demonstrates its ability to function and likely retain its structural integrity across a range of moisture levels and elevated temperatures.
Q & A
Q. Table 1: Framework Alignment for this compound Studies
Key Considerations for Methodological Rigor
- Reproducibility : Document surfactant purity (≥95%) and solvent batch variability in supplementary materials .
- Ethical Compliance : Adhere to OECD 404 guidelines for dermal irritation assays .
- Data Transparency : Share raw datasets via repositories like Zenodo, with metadata aligned with FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
